4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine (such as dimethylamine), and the thiazole derivative are reacted together.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)benzoic acid hydrochloride
- 4-(aminomethyl)benzamide hydrochloride
- 4-(aminomethyl)benzonitrile hydrochloride
Uniqueness
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine hydrochloride is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
Properties
Molecular Formula |
C6H12ClN3S |
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Molecular Weight |
193.70 g/mol |
IUPAC Name |
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C6H11N3S.ClH/c1-9(2)6-8-5(3-7)4-10-6;/h4H,3,7H2,1-2H3;1H |
InChI Key |
QCHWJEAMSIJGLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CS1)CN.Cl |
Origin of Product |
United States |
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